Product packaging for cyclolysin(Cat. No.:CAS No. 121889-91-6)

cyclolysin

Cat. No.: B1168829
CAS No.: 121889-91-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within Bacterial Virulence Factors

Cyclolysin belongs to a prominent class of bacterial toxins and exhibits a unique bifunctional nature that distinguishes it within this family.

This compound is classified as a member of the Repeats in ToXin (RTX) family of bacterial toxins wikipedia.orgoup.commdpi.commdpi.com. RTX toxins are large exoproteins secreted by various Gram-negative bacteria, characterized by the presence of multiple glycine- and aspartate-rich nonapeptide repeats in their carboxy-terminal portion oup.commdpi.comd-nb.infoexplorationpub.com. These repeats are crucial for binding calcium ions, which is essential for the toxin's proper folding and biological activity on host cells mdpi.comd-nb.infouniprot.org. The C-terminal portion of CyaA, encompassing approximately 1300 residues, functions as a hemolysin and shares structural homology with other RTX toxins like Escherichia coli alpha-hemolysin (B1172582) (HlyA) wikipedia.orgnih.govresearchgate.netmdpi.comnih.gov. RTX toxins are typically secreted via a Type I secretion system (T1SS), which involves an operon often consisting of rtxC, rtxA, rtxB, and rtxD genes oup.comd-nb.infoexplorationpub.com. In the case of B. pertussis CyaA, the secretion mechanism is similar to that described for E. coli alpha-hemolysin, requiring the gene products of cyaB, cyaD, and cyaE nih.govnih.gov.

Historical Perspectives in Pertussis Pathogenesis Research

The understanding of this compound's role in pertussis pathogenesis has evolved significantly since its initial discovery.

The adenylate cyclase toxin of Bordetella was originally discovered by Hewlett and Wolff rupress.org. Early research identified a calmodulin-sensitive adenylate cyclase secreted by B. pertussis, initially characterized as a 45 kDa protein rupress.orgnih.gov. Further studies revealed that this enzyme was synthesized as a 1706 amino acid precursor and was indeed a bifunctional protein exhibiting both adenylate cyclase and hemolytic activities nih.govnih.gov. Initial characterization showed that partially purified preparations of the adenylate cyclase could significantly increase intracellular cAMP levels in neutrophils, leading to an inhibition of their phagocytic functions rupress.orgmdpi.com. It was proposed that a post-translational modification occurring in B. pertussis but not in E. coli conferred the toxic properties upon the 200 kDa protein researchgate.net.

Properties

CAS No.

121889-91-6

Molecular Formula

C7H6N2O3S

Synonyms

cyclolysin

Origin of Product

United States

Molecular Architecture and Structural Biology of Cyclolysin

Overall Protein Domain Organization

Cyclolysin is synthesized as a large precursor protein of 1706 amino acids. nih.gov Its structure is modular, comprising two principal domains responsible for its distinct toxic functions: an N-terminal adenylate cyclase (AC) catalytic domain and a C-terminal hemolysin (Hly) pore-forming domain. These two major functional regions are connected by a specific linking segment.

Domain/RegionApproximate Residue PositionPrimary Function
N-Terminal Adenylate Cyclase (AC) Domain~1-400Catalyzes the conversion of ATP to cyclic AMP (cAMP)
Linking Segment~400-500Connects the AC and Hly domains; modulates pore formation
C-Terminal Hemolysin (Hly) Domain~500-1706Forms pores in target cell membranes

N-Terminal Adenylate Cyclase (AC) Catalytic Domain

Located at the N-terminus of the this compound molecule, the adenylate cyclase (AC) domain is a globular catalytic region of approximately 400 residues. researchgate.net This domain is responsible for the enzymatic activity of the toxin. Once translocated into the cytosol of a target eukaryotic cell, it binds to calmodulin, a ubiquitous calcium-binding messenger protein. researchgate.net This interaction triggers a conformational change that activates the AC domain, leading to the unregulated conversion of ATP into cyclic AMP (cAMP). nih.govwikipedia.org The resulting supraphysiological levels of cAMP disrupt normal cellular signaling pathways, impairing the function of host immune cells. nih.gov The catalytic core of the AC domain shares structural homology with other adenylyl cyclases and requires divalent metal ions, such as Mg2+, for its enzymatic activity. wikipedia.orgumt.edunih.gov

C-Terminal Hemolysin (Hly) Pore-Forming Domain

The C-terminal portion of this compound constitutes the hemolysin (Hly) domain, which is responsible for the toxin's pore-forming and hemolytic activities. mdpi.com This large domain, spanning approximately 1300 residues, shares structural and functional similarities with other members of the Repeats-in-Toxin (RTX) family of bacterial cytolysins. nih.govnih.gov The Hly domain is itself multi-modular, containing a hydrophobic pore-forming region, an acylated segment, and a calcium-binding region characterized by numerous RTX repeats. researchgate.net It is this domain that mediates the binding of the toxin to the target cell membrane and facilitates the translocation of the N-terminal AC domain across the lipid bilayer. researchgate.net The hemolytic activity, which leads to the lysis of red blood cells, is a direct consequence of the formation of transmembrane pores by this domain. mdpi.com

Linking Segment Characteristics

Connecting the N-terminal AC domain and the C-terminal Hly domain is a linking segment that is unique to this compound within the RTX toxin family. nih.gov This segment is not merely a passive linker; it plays an active role in modulating the toxin's function. Structural studies, including mass spectrometry and circular dichroism, have revealed that this linker segment can form α-helical structures that are capable of penetrating the lipid bilayer. nih.govnih.gov

The amino acid composition of this segment is notable for the presence of both positively and negatively charged residues. nih.govnih.gov The positively charged arginine residues are believed to be involved in destabilizing the target membrane, thereby facilitating the translocation of the AC domain into the host cell cytosol. nih.gov Conversely, two clusters of negatively charged residues within the linker have been shown to control the size and propensity of pore formation, effectively restricting the membrane-permeabilizing capacity of this compound compared to other RTX hemolysins. nih.govnih.gov

Functional Subdomains and Critical Residues

Within the major domains of this compound, specific subdomains and key amino acid residues are essential for its biological activities. These include the hydrophobic regions that form the transmembrane pore and the calcium-binding repeats that are critical for the structural integrity and function of the Hly domain.

Hydrophobic Pore-Forming Subdomain Analysis

Essential for the cytolytic activity of this compound is a hydrophobic subdomain located within the N-terminal part of the Hly moiety. researchgate.netmdpi.com This region contains several hydrophobic and amphipathic segments that are predicted to fold into α-helical structures. mdpi.com These structures are critical for inserting into the lipid bilayer of the target cell membrane to form a hydrophilic transmembrane pore. mdpi.com Mutations within this hydrophobic domain have been shown to abolish the toxin's ability to form pores and lyse cells, confirming its central role in the hemolytic process. mdpi.com The process of pore formation involves the oligomerization of several this compound monomers on the cell surface, where the hydrophobic subdomains of each monomer contribute to the formation of a single, functional transmembrane channel. mdpi.com

Calcium-Binding RTX Repeats (Nonapeptide Motifs)

A hallmark of the C-terminal Hly domain is the presence of a large number of calcium-binding repeats known as RTX (Repeats-in-Toxin) repeats. nih.govebi.ac.uk In this compound, there are up to 45 of these repeats. researchgate.netnih.gov These repeats consist of a glycine- and aspartate-rich nonapeptide consensus sequence, typically GGxGxDxxx. avcr.cz

The binding of calcium ions to these nonapeptide motifs is crucial for the proper folding and function of the Hly domain. nih.govnih.gov In the low-calcium environment of the bacterial cytosol, the RTX domain is largely unfolded. Upon secretion into the calcium-rich extracellular environment, the repeats bind Ca2+, inducing a conformational change that folds the domain into a stable, parallel β-roll structure. avcr.cz This calcium-dependent folding is essential for the toxin's ability to bind to target cells and form pores. nih.gov Each nonapeptide motif contributes to a half-site for Ca2+ binding, with the calcium ion being coordinated by carbonyl and carboxyl oxygen atoms from consecutive turns in the β-roll structure. nih.gov

FeatureDescription
Consensus Sequence GGxGxDxxx (where x is any amino acid)
Number in this compound Up to 45
Bound Ion Calcium (Ca2+)
Resulting Structure Parallel β-roll
Function Essential for proper folding, target cell binding, and pore formation
Role of Calcium in Structural Integrity and Activity

Calcium ions are indispensable for the structural integrity and biological activity of this compound. nih.gov The C-terminal RTX domain of CyaA contains numerous glycine- and aspartate-rich nonapeptide repeats that function as calcium-binding sites. nih.gov In the low-calcium environment of the bacterial cytosol, this RTX domain is largely unstructured. researchgate.net However, upon secretion into the extracellular milieu where calcium concentrations are significantly higher, the binding of calcium ions triggers a major conformational change. This results in the folding of the RTX domain into a stable, elongated β-roll structure. researchgate.net

This calcium-induced folding is critical for the toxin's function. The properly folded RTX domain is required for the toxin to bind to the CD11b/CD18 integrin receptor on the surface of myeloid cells. nih.gov Furthermore, calcium is essential for the hemolytic and cytotoxic activities of CyaA, as it stabilizes the toxin's structure, enabling it to interact with and form pores in the target cell membrane. nih.govmdpi.com In essence, the calcium gradient between the bacterial cytosol and the extracellular environment acts as a switch, ensuring that the toxin only adopts its active conformation upon secretion from the bacterium. ovid.com

Acylation Sites (e.g., Lysine (B10760008) Residues K860, K983)

For this compound to be fully active, it must undergo post-translational acylation, a modification that involves the covalent attachment of a fatty acid. This process is carried out by a co-expressed acyltransferase. CyaA possesses two primary acylation sites located at lysine residues K860 and K983. embopress.org Both of these sites can be palmitoylated. biorxiv.org

While both sites can be acylated, they appear to have distinct and somewhat redundant roles in the toxin's function. Acylation at Lys983 is crucial for the toxin's hemolytic activity and its ability to form pores in erythrocyte membranes. In contrast, acylation at Lys860 alone is not sufficient to confer activity on erythrocytes. However, acylation at Lys860 does support the high-affinity binding of CyaA to its receptor, CD11b/CD18, on myeloid cells and allows for a reduced but significant level of cytotoxicity towards these cells. embopress.org When both sites are acylated, the toxin exhibits its full range of biological activities. The differential roles of these acylation sites suggest a fine-tuning of the toxin's interaction with different target cell types.

Acylation SiteRole in Toxin Activity
Lysine 860 (K860) Supports high-affinity binding to CD11b/CD18 on myeloid cells; confers partial cytotoxic capacity. embopress.org
Lysine 983 (K983) Essential for hemolytic activity and pore formation in erythrocytes; sufficient for full activity on monocytes. embopress.org

Calmodulin-Binding Regions within the AC Domain

Once the N-terminal adenylate cyclase (AC) domain of this compound is translocated into the host cell cytosol, it remains catalytically inactive until it binds to the ubiquitous eukaryotic calcium-binding protein, calmodulin (CaM). researchgate.net The interaction between the AC domain and CaM is of very high affinity and is calcium-dependent. nih.gov

Structural studies have revealed that the binding interface between the AC domain and calmodulin is extensive. Four discrete regions within the AC domain make contact with calcium-loaded calmodulin. embopress.org A particularly crucial interaction involves a tryptophan residue, W242, located in an α-helix of the AC domain. This residue inserts into a hydrophobic pocket on calmodulin that is exposed upon calcium binding. embopress.org While the primary, high-affinity binding site for CaM is within the catalytic domain itself, another CaM-binding site has been identified within the translocation region of CyaA, specifically in a segment designated P454 (residues 454-484). This secondary interaction is thought to aid in the translocation process by "trapping" the toxin within the cytosol. nih.gov The C-terminal domain of calmodulin appears to have a higher affinity for the CyaA-ACD, while the N-terminal domain of calmodulin engages in lower-affinity interactions. mdpi.com

C-Terminal Secretion Signal

This compound is secreted from Bordetella pertussis via a Type I Secretion System (T1SS), a specialized protein export machinery found in Gram-negative bacteria. nih.gov This secretion is directed by a signal sequence located at the C-terminus of the CyaA protein. nih.gov Unlike many other protein secretion signals, the C-terminal secretion signal of RTX toxins, including this compound, is not cleaved off after secretion. nih.gov

The T1SS dedicated to CyaA export is encoded by the cyaB, cyaD, and cyaE genes, which are located downstream of the cyaA gene. nih.govnih.gov The protein products of these genes form a channel that spans the inner and outer membranes of the bacterium, allowing the fully synthesized CyaA protein to be transported directly from the cytosol to the extracellular space in a single step. The primary sequences of these C-terminal secretion signals are surprisingly not highly conserved among different RTX toxins, which makes the identification of a strict consensus sequence challenging. nih.gov

Conformational Dynamics and Activation

The activation of this compound's enzymatic activity is a highly dynamic process that involves significant conformational changes induced by its interaction with calcium and calmodulin. These changes are essential for the toxin to transition from an inactive, secretion-competent state to a fully active, cytotoxic enzyme.

Calmodulin-Induced Disorder-to-Order Transitions

Within the host cell cytosol, the binding of calmodulin to the AC domain of this compound triggers a significant disorder-to-order transition. In its unbound state, the isolated AC domain is a relatively hydrated and spherical molecule. researchgate.net Upon binding to calmodulin, the AC domain undergoes a conformational rearrangement that results in a more elongated, compact, and dehydrated structure. researchgate.net

Role of Calcium in Toxin Folding and Membrane Interaction

As previously discussed, calcium plays a pivotal role in the initial folding of the this compound toxin upon its secretion from the bacterium. The transition from the low-calcium bacterial cytosol to the high-calcium extracellular environment induces the folding of the intrinsically disordered RTX domain into a stable β-roll structure. ovid.comnih.gov This calcium-induced folding is a prerequisite for the toxin's ability to interact with the host cell membrane.

The properly folded, calcium-bound toxin is then capable of binding to the cell surface receptor and inserting into the plasma membrane. nih.gov Interestingly, once the toxin is loaded with calcium, it can retain its ability to permeabilize membranes even in a calcium-free environment. ovid.com However, the process of translocating the AC domain across the plasma membrane appears to require the presence of free calcium in the surrounding solution, suggesting an active role for calcium ions in this specific step of intoxication. ovid.com Therefore, calcium acts at multiple stages: first as a crucial cofactor for the structural folding and stability of the toxin, and second as a modulator of its interaction with and translocation across the host cell membrane.

Genetic Basis and Biosynthesis of Cyclolysin

The cya Operon Architecture in Bordetella pertussis

The genetic blueprint for cyclolysin and its dedicated secretion machinery is encoded within the adenylate cyclase (cya) operon. This operon is composed of four primary genes: cyaA, cyaB, cyaD, and cyaE. embopress.orgnih.gov The structural gene cyaA is followed downstream by the genes required for its transport, and evidence suggests that while the primary transcript terminates after cyaA, some transcriptional read-through allows for the creation of full-length cyaABDE transcripts. embopress.orgnih.gov

The genes within the cya operon have distinct but coordinated functions, ensuring the production and export of a functional this compound toxin.

cyaA : This is the structural gene that encodes the this compound protein, a bifunctional toxin of 1706 amino acids. nih.govwikipedia.org The protein, also known as CyaA, possesses two key domains: an N-terminal adenylate cyclase (AC) catalytic domain and a C-terminal RTX (Repeats-in-Toxin) hemolysin (Hly) moiety. wikipedia.org

cyaB, cyaD, cyaE : These three genes encode the components of a specific Type I Secretion System (T1SS), which is essential for the secretion of the CyaA protein across the bacterial envelope. nih.govoup.com The products of cyaB and cyaD are similar to HlyB and HlyD of E. coli's hemolysin secretion system, while cyaE encodes a third necessary component for this transport machinery. nih.govresearchgate.netembopress.org Together, these proteins form a channel that transports the CyaA polypeptide directly from the cytoplasm to the extracellular medium. nih.gov

Table 1: Genes of the cya Operon and Their Functions

Gene Encoded Protein Function
cyaA This compound (Adenylate Cyclase Toxin) A bifunctional virulence factor with both adenylate cyclase and hemolytic activities. embopress.orgnih.gov
cyaB T1SS Component (ATP-binding cassette transporter) Forms part of the secretion machinery required to transport CyaA out of the bacterium. nih.govresearchgate.net
cyaD T1SS Component (Membrane fusion protein) A component of the secretion apparatus that spans the bacterial envelope. nih.govresearchgate.net

| cyaE | T1SS Component (Outer membrane protein) | The outer membrane component of the Type I Secretion System for CyaA. nih.govnih.govresearchgate.net |

The expression of the cya operon is not constitutive; instead, it is meticulously controlled by a sophisticated regulatory system that allows Bordetella pertussis to produce this compound primarily during infection. This regulation occurs at the transcriptional level and is responsive to various environmental signals.

The master regulator of virulence in Bordetella species is the BvgAS two-component signal transduction system. researchgate.netnih.gov This system consists of BvgS, a transmembrane sensor kinase, and BvgA, a cytoplasmic response regulator. nih.govnih.gov The BvgAS system governs the expression of a wide array of virulence genes, including the cya operon. nih.govoup.com

Under conditions that mimic the host environment (the Bvg+ phase), the BvgS sensor kinase is active, leading to the phosphorylation of BvgA. nih.gov Phosphorylated BvgA (BvgAP) then acts as a transcriptional activator, binding to the promoter regions of virulence-activated genes (vags). nih.govnih.gov The cya operon is considered a "late" vag, meaning its transcription is activated when cellular concentrations of BvgAP are high. nih.govru.nl This temporal regulation suggests a sequential expression of virulence factors, with adhesins being expressed early, followed by toxins like this compound. nih.govru.nl This control mechanism ensures that CyaA is produced at appropriate times during the infection cycle. researchgate.net

Sigma factors are essential bacterial proteins that direct the RNA polymerase to specific promoter sequences, thereby controlling the transcription of distinct sets of genes. While bacteria utilize various "alternative" sigma factors to respond to different environmental stresses like heat shock or nutrient depletion, the regulation of the cya operon in B. pertussis is predominantly under the direct control of the BvgAS system. frontiersin.org

Sigma factors of the extracytoplasmic function (ECF) family, such as RpoE, are known to respond to stresses outside the cytoplasmic membrane, such as protein unfolding in the periplasm. nih.gov In B. pertussis, an ECF sigma factor named BrpL has been shown to be regulated by BvgAP and is responsible for the expression of the Type III Secretion System (T3SS), but not the cya operon. asm.org While the broader cellular stress responses managed by sigma factors are crucial for bacterial survival, the specific transcriptional activation of the cya operon is primarily attributed to the BvgAP-dependent mechanism.

The activity of the BvgAS system, and consequently the expression of the cya operon, is modulated by specific environmental signals. nih.govoup.com This allows B. pertussis to switch between a virulent (Bvg+) phase and an avirulent (Bvg−) phase.

Key environmental modulators include:

Temperature : The Bvg+ phase, characterized by the expression of cyaA, occurs at the host's body temperature of 37°C. ru.nlresearchgate.net A shift to lower temperatures (e.g., 25-26°C) inactivates the BvgS sensor, leading to the repression of virulence genes. ru.nlpnas.org

Chemical Signals : The presence of millimolar concentrations of certain chemicals, such as magnesium sulfate (B86663) (MgSO₄) or nicotinic acid, can also induce the Bvg− phase, even at 37°C. ru.nlresearchgate.netpnas.org These signals inactivate BvgS, preventing BvgA phosphorylation and halting the transcription of the cya operon. ru.nl

This ability to respond to environmental stressors ensures that the energetically costly production of this compound is undertaken only in conditions favorable for infection.

Transcriptional Regulation of cya Operon Expression

Post-Translational Modification and Maturation

The protein translated from the cyaA gene, known as proCyaA, is an inactive precursor. nih.gov To become a fully functional and cell-invasive toxin, the 1706-amino-acid polypeptide must undergo a crucial post-translational modification. nih.gov This maturation step is carried out by a specific acyltransferase, CyaC, which is encoded by a gene located separately from the main cya operon. nih.govpnas.org

The CyaC enzyme catalyzes the transfer of an acyl group, typically a C16 fatty acid, from an acyl-carrier protein (acyl-ACP) to the ε-amino groups of two specific lysine (B10760008) residues within the CyaA protein: Lys860 and Lys983. nih.gov This acylation is essential for the toxin's ability to invade target eukaryotic cells. nih.gov Once this modification is complete, the mature, acylated CyaA toxin is recognized by the CyaBDE secretion machinery and exported from the bacterium. nih.govnih.gov

CyaC-Mediated Palmitoylation (Acylation) Mechanism

The activation of pro-CyaA is catalyzed by CyaC, a dedicated acyltransferase. oup.com This enzyme facilitates the covalent attachment of a palmitoyl (B13399708) group to specific internal lysine residues of the CyaA protein. oup.comuniprot.org This modification, specifically a palmitoylation, converts the protoxin into the mature, active CyaA toxin. oup.comuniprot.org

Detailed molecular studies have identified two specific lysine residues within the CyaA polypeptide chain, Lys860 and Lys983, as the sites of palmitoylation by CyaC. oup.comuniprot.org The transfer of the acyl chain is catalyzed from an acyl-carrier protein (acyl-ACP) to the epsilon-amino groups of these lysine residues. oup.com While both sites can be acylated, modification at Lys983 is considered essential for the toxin's activity. uniprot.org

Research into the catalytic mechanism of CyaC has provided insights into its function. A homology-based structure of CyaC suggests the presence of a catalytic dyad composed of Serine-30 (Ser30) and Histidine-33 (His33). nih.gov Molecular docking analyses support a high-affinity binding of palmitate with its carboxyl group oriented toward this dyad. nih.gov Experimental evidence, including alanine (B10760859) substitutions of these residues (S30A or H33A), resulted in a drastic decrease in the catalytic efficiency of CyaC, confirming their crucial role in the esterolysis of the palmitoyl-donor substrate and subsequent transfer to CyaA. nih.gov Interestingly, this activation can proceed even in the absence of a natural acyl-ACP donor, suggesting a degree of flexibility in the substrate recognition and catalytic activity of CyaC. nih.gov

Importance of Acylation for Toxin Activity

The CyaC-mediated acylation is not merely a minor modification but an absolute prerequisite for the biological functions of this compound. nih.gov Unmodified pro-CyaA, produced in the absence of a functional CyaC, is non-hemolytic and exhibits less than 1% of the toxic activity of the mature toxin. nih.govresearchgate.net

The palmitoylation is critical for multiple aspects of CyaA's function:

Hemolytic Activity : The ability of this compound to lyse red blood cells is entirely dependent on its acylation. nih.govresearchgate.net The attached fatty acid moieties are required for the efficient insertion of the toxin into the target cell membrane and the subsequent formation of pores that lead to osmotic lysis. uniprot.orgnih.gov

Invasive Activity : Acylation is essential for the translocation of the N-terminal adenylate cyclase (AC) domain of CyaA across the plasma membrane of target eukaryotic cells. oup.com Once inside the host cell, this domain is activated by calmodulin, leading to a massive increase in intracellular cyclic AMP (cAMP) levels, which subverts host cell signaling and function. nih.govlistlabs.com

Protective Immunity : The modification mediated by CyaC is also important for the immunoprotective properties of the toxin. Studies have shown that the activated, acylated form of CyaA is a protective antigen against B. pertussis infection in animal models, suggesting that the modification may create or expose immunodominant epitopes necessary for a protective immune response. nih.govasm.org

The data clearly indicates a direct correlation between the level of CyaC expression and the proportion of activated, and therefore toxic, CyaA. nih.gov

FeatureAcylated this compound (CyaA)Non-Acylated this compound (pro-CyaA)
Hemolytic Activity HighNone
Invasive/Toxin Activity High<1% of wild type
CyaC Requirement YesNo
Acylation Sites Lys860, Lys983N/A

Type I Secretion System (T1SS) Export Mechanism

This compound is exported from the bacterial cytoplasm directly into the extracellular medium via a Type I Secretion System (T1SS). This system is a one-step transport mechanism that bypasses the periplasm. The genetic determinants for this secretion apparatus are located downstream of the cyaA gene and include cyaB, cyaD, and cyaE. oup.com

Roles of CyaB, CyaD, and CyaE Transport Proteins

The T1SS for this compound is composed of three essential protein components that form a channel spanning the inner and outer membranes of B. pertussis:

CyaB : This protein is an ATP-binding cassette (ABC) transporter located in the inner membrane. It provides the energy for the translocation of CyaA across the inner membrane through ATP hydrolysis.

CyaD : This is a membrane fusion protein (MFP) that bridges the inner and outer membranes, connecting CyaB and CyaE.

CyaE : This protein is an outer membrane protein that forms the channel through which CyaA ultimately exits the bacterial cell.

Together, these three proteins form a dedicated secretion apparatus that recognizes a specific secretion signal located at the C-terminal end of the CyaA protein, ensuring its efficient and specific export. oup.com

Comparative Analysis with Other Bacterial Type I Secretion Systems (e.g., E. coli Alpha-Hemolysin)

The this compound T1SS shares significant homology and functional similarity with the T1SS of other bacterial toxins, most notably the alpha-hemolysin (B1172582) (HlyA) system of Escherichia coli.

ComponentThis compound System (B. pertussis)Alpha-Hemolysin System (E. coli)Function
Toxin CyaA (this compound)HlyA (Alpha-hemolysin)Secreted effector protein
Acyltransferase CyaCHlyCPost-translational acylation/activation
ABC Transporter CyaBHlyBInner membrane translocator, provides energy
Membrane Fusion Protein CyaDHlyDLinks inner and outer membranes
Outer Membrane Protein CyaETolCOuter membrane channel

This comparative analysis reveals several key points:

Genetic Homology : The transport proteins CyaB and CyaD are highly similar in amino acid sequence to their E. coli counterparts, HlyB and HlyD, respectively. nih.gov This indicates a conserved mechanism of secretion.

Activation Step : Both this compound and alpha-hemolysin require a post-translational acylation for activity, mediated by homologous proteins CyaC and HlyC, respectively. nih.gov

Outer Membrane Component : While the inner membrane and MFP components are dedicated to their specific systems (cyaB/D and hlyB/D), the outer membrane protein component can differ. In E. coli, the HlyB/HlyD complex recruits the TolC protein to form the complete secretion channel. In B. pertussis, CyaE fulfills this role.

Gene Organization : A notable difference is the orientation of the acyltransferase gene. In B. pertussis, cyaC is oriented oppositely from the cyaA structural gene, whereas in E. coli, hlyC and hlyA are co-oriented. nih.gov

Despite minor organizational differences, the functional parallels between the this compound and alpha-hemolysin systems are striking, highlighting the T1SS as a conserved and widespread mechanism for secreting large toxins in Gram-negative bacteria.

Mechanisms of Action of Cyclolysin at the Host Pathogen Interface

Host Cell Interaction and Receptor Engagement

Cyclolysin's interaction with host cells is a highly specific process, primarily targeting phagocytic cells of the innate immune system. This targeting is largely mediated by a direct and high-affinity binding to a specific cell surface receptor, although receptor-independent interactions with cell membranes have also been described.

Specific Binding to CD11b/CD18 Integrin on Phagocytic Cells

The primary receptor for this compound on host cells is the complement receptor 3 (CR3), also known as Mac-1 or the integrin CD11b/CD18. This heterodimeric protein is predominantly expressed on the surface of myeloid cells, which explains the toxin's tropism for these key players of the innate immune response.

This compound effectively targets macrophages and neutrophils, two critical types of phagocytic cells responsible for engulfing and destroying invading pathogens. The binding of this compound to the CD11b/CD18 integrin on these cells is a crucial first step in its pathogenic mechanism. This interaction not only anchors the toxin to the cell surface but also initiates a cascade of events that ultimately paralyzes the phagocyte's defensive functions. Upon binding, this compound rapidly inhibits the phagocytic capabilities of macrophages and neutrophils and suppresses the oxidative burst, a key antimicrobial mechanism. Furthermore, at higher concentrations, the toxin can induce apoptosis in macrophages, further depleting the host's immune arsenal.

Target CellKey Effects of this compound Binding
Macrophages Inhibition of phagocytosis, suppression of oxidative burst, induction of apoptosis.
Neutrophils Inhibition of phagocytosis, suppression of oxidative burst, interference with chemotaxis.

Dendritic cells (DCs), which are potent antigen-presenting cells that bridge the innate and adaptive immune systems, are also targeted by this compound. Specifically, subsets of dendritic cells that express the CD11b/CD18 integrin are susceptible to the toxin's effects. By engaging this receptor on dendritic cells, this compound can impair their maturation and antigen presentation capacity. This interference with DC function has profound consequences for the subsequent adaptive immune response, potentially skewing it towards a less effective phenotype for clearing the bacterial infection.

Receptor-Independent Membrane Interactions

While the interaction with CD11b/CD18 is the primary and most well-characterized mechanism for targeting phagocytes, this compound also exhibits hemolytic activity against erythrocytes, which lack this integrin receptor. This suggests the existence of receptor-independent mechanisms of membrane interaction. It is proposed that the C-terminal portion of this compound, which harbors the hemolysin domain, can directly interact with and insert into lipid bilayers. This interaction is thought to be responsible for the formation of small cation-selective pores in the cell membrane, leading to osmotic lysis. The precise molecular details of this receptor-independent binding and pore formation are still under investigation but are believed to involve interactions with the lipid components of the cell membrane.

Translocation of the AC Domain into Host Cell Cytosol

A hallmark of this compound's mechanism of action is the direct delivery of its N-terminal adenylate cyclase (AC) domain into the cytosol of the target host cell. This translocation is a remarkable process that bypasses the need for endocytosis, allowing for the rapid and efficient intoxication of the cell.

Direct Membrane Penetration Mechanisms

Once this compound is bound to the host cell surface, a series of conformational changes are thought to occur, facilitating the insertion of the toxin into the plasma membrane. The translocation of the approximately 400-amino-acid-long AC domain is a complex process that is not yet fully understood, but several key steps and models have been proposed.

One prevailing model suggests a "two-step" translocation process. The initial binding to the CD11b/CD18 receptor is followed by the insertion of hydrophobic segments of the toxin into the lipid bilayer. This insertion is believed to create a transient hydrophilic pore or a local destabilization of the membrane. Through this transient structure, the AC domain is then threaded across the membrane and into the cytosol. This process is dependent on several factors, including the presence of calcium ions and the acylation of the toxin.

Another proposed mechanism involves a "toroidal pore" model. In this model, the interaction of this compound with the membrane induces a significant rearrangement of the lipid bilayer, where the lipids bend back on themselves to line the pore along with the toxin. This would create a continuous channel through which the AC domain could pass.

Regardless of the precise model, the direct penetration of the AC domain into the cytosol is a critical event. Once inside, the AC domain is activated by binding to calmodulin, a ubiquitous calcium-binding protein in eukaryotic cells. This activation leads to the unregulated and massive conversion of cytosolic ATP into cyclic AMP (cAMP). The resulting supraphysiological levels of cAMP disrupt numerous cellular signaling pathways, leading to the profound immunosuppressive effects of this compound.

Proposed Translocation ModelKey Features
Two-Step Translocation Initial receptor binding followed by insertion of hydrophobic segments creating a transient pore for AC domain passage.
Toroidal Pore Model Toxin induces lipid bilayer rearrangement to form a pore lined by both lipids and the toxin, facilitating AC domain translocation.

Independence from Endocytosis Pathways

A key feature of this compound's mechanism is its ability to deliver its enzymatic domain directly across the plasma membrane of target cells, bypassing conventional receptor-mediated endocytosis. nih.govnih.govmdpi.com This direct translocation is a rapid process, consistent with the swift accumulation of cyclic AMP (cAMP) observed within host cells, which occurs within seconds of toxin exposure. nih.gov Studies have shown that even when endocytosis pathways are inhibited, this compound remains capable of intoxicating cells, confirming that this process is not essential for the entry of the catalytic domain. nih.govmdpi.com Instead, the toxin inserts into the plasma membrane, after which the N-terminal adenylate cyclase (AC) domain passes directly into the cytoplasm. frontiersin.orgnih.gov

Molecular Determinants of Translocation Efficiency

The translocation of the this compound AC domain is a complex process governed by several distinct molecular regions and factors. frontiersin.orgnih.gov It is critically dependent on calcium, a transmembrane potential, and post-translational acylation of the toxin. frontiersin.orgmdpi.comnih.gov

Several domains of the CyaA protein are essential for this process:

Acylation Region (AR): Post-translational acylation at specific lysine (B10760008) residues (K860 and K983) is required for efficient membrane translocation. frontiersin.org

Translocation Region (TR): This region mediates a transient and localized destabilization of the plasma membrane, facilitating the passage of the AC domain. frontiersin.org A specific peptide segment within this region, designated P454 (residues 454-485), has been identified as crucial. nih.govnih.gov This segment exhibits membrane-active properties, meaning it can interact with and permeabilize lipid vesicles. frontiersin.orgnih.gov

Calmodulin (CaM) Interaction: Once the P454 segment crosses the membrane, it binds with high affinity to intracellular calmodulin. frontiersin.orgnih.gov This interaction is thought to create an "entropic pulling" force that helps draw the rest of the AC domain into the cytosol. frontiersin.org Mutations that disrupt the P454 segment's ability to bind calmodulin completely abolish the translocation of the AC domain. frontiersin.orgnih.gov

Table 1: Key Molecular Determinants of this compound (CyaA) Translocation

Determinant Location/Residues Function in Translocation Citation
Acylation Lysine 860, Lysine 983 Essential for efficient membrane insertion and translocation. frontiersin.org
Translocation Region (TR) ~ Residues 400-500 Mediates local membrane destabilization. frontiersin.org
P454 Peptide Residues 454-485 Crosses the membrane and acts as an anchor by binding to intracellular calmodulin. frontiersin.orgnih.govnih.gov
Calmodulin (CaM) Binding P454 segment in TR Creates an "entropic pulling" force to facilitate the entry of the AC domain. frontiersin.org
Calcium Gradient Cellular Environment Required for toxin folding and translocation activity. frontiersin.orgnih.govoup.com
Transmembrane Potential Host Cell Plasma Membrane Provides an electrochemical gradient that aids the translocation process. frontiersin.orgnih.gov

Calmodulin-Dependent Adenylate Cyclase Activity

Once inside the host cell cytosol, the AC domain of this compound remains enzymatically inactive until it binds to a host-specific protein, calmodulin (CaM). pasteur.frnih.gov This dependence on a eukaryotic activator ensures that the toxin's enzymatic activity is unleashed only within the target cell, preventing premature ATP conversion in the extracellular environment. nih.gov

Enzymatic Conversion of ATP to Cyclic AMP (cAMP)

The activated AC domain is a potent enzyme that catalyzes the conversion of adenosine triphosphate (ATP) into 3',5'-cyclic adenosine monophosphate (cAMP), with the release of pyrophosphate. reactome.orguniprot.orgwikipedia.org This reaction involves a one-step mechanism where a proton is transferred from the ribose hydroxyl group of ATP, leading to the formation of the cyclic phosphodiester bond. researchgate.netsemanticscholar.orgchemrxiv.org The enzymatic activity of CyaA is exceptionally high, leading to a rapid and massive accumulation of cAMP inside the host cell. nih.gov

Regulation by Host Calmodulin Binding

The activation of CyaA's adenylate cyclase function is strictly regulated by its interaction with host calmodulin. nih.govnih.gov Calmodulin is a ubiquitous calcium-binding protein in eukaryotes that acts as a key intracellular calcium sensor. researchgate.net The binding of Ca²⁺-loaded calmodulin to the AC domain induces a significant conformational change in the toxin, switching it from an inactive to a highly active state. nih.govnih.gov CyaA exhibits a very high affinity for calmodulin, about 100-fold higher than that of other bacterial toxins like edema factor from Bacillus anthracis. nih.gov This high-affinity interaction ensures that even at basal intracellular calcium concentrations, the toxin can be efficiently activated. nih.gov The C-terminal domain of calmodulin binds with high affinity, while the N-terminal domain appears to engage in lower-affinity interactions that may allow for a more rapid response to changes in intracellular calcium levels. nih.gov

Consequences of Supraphysiological cAMP Levels

The uncontrolled production of cAMP by CyaA leads to supraphysiological intracellular concentrations of this second messenger. nih.gov Normal cellular processes are tightly regulated by transient, localized fluctuations in cAMP levels. wikipedia.org The overwhelming and sustained elevation of cAMP caused by CyaA severely disrupts the signaling pathways of the host cell, particularly in phagocytic immune cells like macrophages and neutrophils. nih.govnih.gov

This disruption leads to a range of anti-inflammatory and anti-bactericidal effects, effectively paralyzing the initial immune response. nih.gov The high levels of cAMP interfere with critical cellular functions by modulating downstream effectors such as protein kinase A (PKA), leading to the inhibition of phagocytosis, chemotaxis, and the production of microbicidal reactive oxygen species (oxidative burst). nih.govnih.govnih.gov

Table 2: Effects of Supraphysiological cAMP on Immune Cell Functions

Immune Cell Function Consequence of CyaA-induced cAMP Elevation Citation
Phagocytosis Inhibited, preventing the engulfment and clearance of bacteria. nih.gov
Oxidative Burst Suppressed, impairing the ability to kill internalized pathogens. nih.gov
Chemotaxis Impaired, preventing the migration of immune cells to the site of infection.
Cytokine Production Modulated, disrupting the coordination of the broader immune response.
Apoptosis Can be induced, leading to the death of key immune cells. nih.gov

Pore-Forming Activity of the Hemolysin Domain

The pores formed by CyaA are cation-selective channels that allow the passage of small ions across the cell membrane. nih.govresearchgate.net The formation of these pores is a cooperative process, with evidence suggesting that at least three CyaA monomers oligomerize within the membrane to form a functional pore structure. nih.gov This permeabilization of the membrane leads to a disruption of the cell's ionic homeostasis, which can cause potassium efflux and, ultimately, contribute to cell death through colloid osmotic lysis. nih.gov The pore-forming activity is highly dependent on calcium concentration. researchgate.net

Table 3: Properties of the this compound (CyaA) Hemolysin Pore

Property Description Citation
Structure Oligomeric, likely trimeric, pore formed by CyaA monomers. nih.gov
Ion Selectivity Highly selective for cations. researchgate.net
Conductance Produces a single channel with a maximum conductance of approximately 35 pS in 1.0 M KCl. nih.gov
Calcium Dependence Pore formation is highly dependent on Ca²⁺ concentration. researchgate.net
Cellular Effect Disrupts ion gradients (e.g., K⁺ efflux), leading to membrane permeabilization and potential cell lysis. nih.gov

Formation of Cation-Selective Membrane Channels

The pore-forming activity of this compound resides within its C-terminal hemolysin domain. nih.gov Upon binding to the target cell, this domain undergoes a conformational change that facilitates its insertion into the plasma membrane, forming transmembrane channels. nih.gov A distinguishing feature of the pores formed by this compound is their high selectivity for cations. mdpi.comnih.govnih.govmdpi.com This property is in contrast to some other RTX toxins, such as α-hemolysin (HlyA) from E. coli, which forms larger, less selective pores. nih.gov

The mechanism of cation selectivity is generally attributed to the electrochemical properties of the amino acid residues lining the inner surface of the pore. In many cation-selective biological channels, a high density of negatively charged residues creates an electrostatic environment that attracts positively charged ions (cations) while repelling negatively charged ions (anions). The pores formed by this compound allow the passage of cations across the cell membrane, disrupting the cell's ionic equilibrium. mdpi.com This influx of cations, particularly Ca2+, and the corresponding efflux of K+ ions, dissipates the membrane potential and triggers downstream signaling events that contribute to cellular damage. nih.gov

Characterization of Pore Dimensions and Kinetics

The pores created by this compound are characterized as small and transient. nih.gov Research using osmotic protectants and conductance measurements in lipid bilayers has determined the effective diameter of these pores to be approximately 0.6 to 0.8 nanometers. nih.gov This small size restricts the passage of larger molecules, contributing to the pore's selectivity and the relatively low hemolytic activity of the toxin compared to other RTX family members. researchgate.netnih.gov The channels have a short lifetime, typically lasting only a few seconds. nih.gov

The kinetics of pore formation indicate a cooperative process involving the oligomerization of multiple this compound molecules. nih.govmdpi.com Quantitative analysis of hemolysis has shown that the lytic activity of the CyaA-hemolysin domain is a highly cooperative function of its concentration. nih.govnih.gov Studies have determined a Hill coefficient of approximately 3 for this process, which suggests that the functional membrane pore is an oligomer formed by at least three CyaA-Hly monomers. nih.gov This oligomerization is a critical step for the assembly of a stable, functional channel in the target membrane. mdpi.com

PropertyValueReference
Ion SelectivityCation-Selective mdpi.comnih.govnih.gov
Effective Pore Diameter0.6 - 0.8 nm nih.gov
Pore LifetimeTransient (few seconds) nih.gov
Formation KineticsCooperative Oligomerization nih.govmdpi.com
Hill Coefficient~3 nih.gov

Synergistic Effects with Adenylate Cyclase Activity

The dual functions of this compound—pore formation and enzymatic activity—work in synergy to maximize its cytotoxic effects. nih.govnih.gov The pore-forming activity of the hemolysin domain is not merely a lytic tool but is fundamentally required for the translocation of the N-terminal adenylate cyclase domain across the host cell's plasma membrane. mdpi.com Once inside the cytosol, the AC domain is activated by endogenous calmodulin, leading to the unregulated and massive conversion of cellular ATP into cyclic AMP (cAMP). nih.govmdpi.com

This synergy is crucial for the toxin's potency. The two activities can be viewed as parallel and complementary events. nih.govnih.gov The formation of small cation-selective pores leads to a rapid efflux of intracellular potassium and disrupts the membrane potential. nih.gov Simultaneously, the translocated AC domain depletes cytosolic ATP to produce supraphysiological levels of cAMP. nih.gov This dramatic rise in cAMP disrupts numerous cellular signaling pathways, inhibiting the bactericidal functions of phagocytes, such as chemotaxis and oxidative burst, and can ultimately induce apoptosis. nih.gov

The importance of this synergy is highlighted by studies using mutated versions of the toxin. An enzymatically inactive but fully pore-forming CyaA variant exhibits a significantly lower (up to 15-fold) cytolytic capacity on target monocytes compared to the intact toxin. nih.govnih.gov This demonstrates that while pore formation contributes to cytotoxicity, it is the profound cellular disruption caused by ATP depletion and cAMP overproduction that is the primary driver of cell death. Therefore, the pore-forming activity acts as a delivery mechanism that enables the potent enzymatic activity, and the combined effects lead to a highly effective intoxication of host immune cells. nih.gov

Cellular and Molecular Impacts of Cyclolysin on Host Physiology Excluding Clinical Human Data

Subversion of Innate Immune Cell Functions

Cyclolysin directly engages with and modulates the activities of professional phagocytes, such as neutrophils and macrophages, which form the first line of defense against bacterial infections.

Disruption of Phagocytic Processes (e.g., Bactericidal Activity)

The primary mechanism by which this compound disrupts phagocytosis is through its direct cytotoxic effect on immune cells. Research has shown that cytolysin-positive variants of E. faecalis are capable of lysing host phagocytes, including macrophages and polymorphonuclear neutrophils. mdpi.com This lytic capability fundamentally compromises the phagocytic process by eliminating the effector cells responsible for engulfing and destroying pathogens.

Experimental ObservationHost Cell TypeConclusion on this compound's RoleReference
Lysis of immune cells by cytolysin-positive variantsMouse Macrophages, Polymorphonuclear NeutrophilsDirectly disrupts phagocytosis by killing phagocytic cells. mdpi.com
No influence on intracellular survival ratesMouse Peritoneal MacrophagesThis compound does not protect bacteria from intracellular killing mechanisms. nih.gov
Presence of this compound-encoding plasmid did not affect overall killingHuman Phagocytic CellsDoes not interfere with the bactericidal activity within phagocytes. nih.gov

Inhibition of Oxidative Burst Responses

The oxidative burst, a critical bactericidal mechanism of phagocytes, involves the rapid release of reactive oxygen species (ROS). Contrary to inhibiting this response, research indicates that E. faecalis strains producing this compound (hemolysin/bacteriocin) actually induce the production of ROS, such as superoxide anion, in human neutrophils. nih.gov This induction was directly linked to the presence of the this compound-encoding plasmid. nih.gov The prevailing hypothesis for this phenomenon is not to aid in bacterial clearance, but rather that the induced ROS production may contribute to host tissue injury, thereby exacerbating the infection. nih.gov

This is in contrast to other surface molecules of E. faecalis, like the aggregation substance, which has been shown to suppress the respiratory burst in macrophages, thereby promoting intracellular survival. nih.gov This highlights the complex and sometimes opposing roles of different virulence factors in the bacterium's strategy to evade the immune system.

This compound EffectHost Cell TypeObserved OutcomeProposed ImplicationReference
Induction of ROSHuman Peripheral Blood NeutrophilsIncreased production of superoxide anion.Potential for ROS-induced host tissue injury. nih.gov
No inhibition observedHuman MacrophagesOther factors (Aggregation Substance) are responsible for suppressing the oxidative burst.This compound is not the primary factor for evading oxidative killing. nih.gov

Impairment of Chemotaxis

Chemotaxis is the directed movement of immune cells toward a site of infection, guided by chemical signals. Despite the crucial role of this process in initiating an effective immune response, there is currently a lack of specific scientific literature detailing the direct effects of E. faecalis this compound on the chemotactic functions of innate immune cells. Therefore, it is unknown whether this compound impairs or otherwise modulates this aspect of the host's physiological response.

Modulation of Intracellular Signaling Pathways

Bacterial toxins frequently subvert host cell functions by interfering with intracellular signaling cascades. However, the specific impact of this compound on key pathways like those mediated by cAMP and PKA remains largely uncharacterized.

cAMP-Mediated Signaling Cascade Alterations

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes. While many bacterial toxins are known to manipulate host cAMP levels to their advantage, there is no direct scientific evidence to date that demonstrates that E. faecalis this compound alters cAMP-mediated signaling cascades within host cells.

Activation of Protein Kinase A (PKA) Pathways

Protein Kinase A (PKA) is a primary effector of cAMP signaling, and its activation leads to the phosphorylation of numerous substrate proteins, thereby controlling a wide range of cellular functions. As with cAMP signaling, there is currently no specific research available that describes the activation or modulation of PKA pathways in host cells as a direct result of exposure to E. faecalis this compound.

Effects on Transcription Factors (e.g., AP-1)

This compound, also known as adenylate cyclase toxin (CyaA), can influence host cell signaling pathways, leading to the modulation of transcription factors such as Activator Protein-1 (AP-1). AP-1 is a critical transcription factor that governs a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. frontiersin.orgresearchgate.net Its activity is typically induced by various stimuli like growth factors, cytokines, and cellular stress, often mediated through the mitogen-activated protein kinase (MAPK) signaling cascades. frontiersin.orgresearchgate.net

The interaction of this compound with host cells can lead to the activation of MAPK pathways. This activation, in turn, can influence the expression and activity of AP-1 components. nih.gov AP-1 is a dimeric complex, typically composed of proteins from the Jun and Fos families (e.g., c-Jun, JunB, c-Fos, Fra-1). frontiersin.org The specific composition of the AP-1 dimer can determine which genes are transcribed, thereby influencing the cellular response.

Research indicates that signaling molecules upstream of AP-1 are affected by toxins that share mechanisms with this compound. For instance, the activation of signaling cascades involving JNK (c-Jun N-terminal kinases) and p38 MAPK pathways are known to be potent activators of AP-1. frontiersin.org These kinases can phosphorylate components of the AP-1 complex, such as c-Jun, enhancing its transcriptional activity. frontiersin.org While direct studies detailing this compound's precise effect on AP-1 are specific, the toxin's ability to manipulate intracellular signaling pathways suggests a potential for indirect modulation of AP-1 activity, thereby impacting host cell gene expression related to immune responses and cell fate.

Induction of Host Cell Death Pathways

This compound is a potent cytotoxin that can induce different forms of cell death in host cells, particularly in phagocytes like macrophages and neutrophils. The mode of cell death is often dependent on the toxin concentration and the cell type. mdpi.com The primary mechanisms involve the induction of either apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis). ptglab.com

Apoptosis Mechanisms in Phagocytes

At lower concentrations, this compound typically induces apoptosis in phagocytic cells. This programmed cell death is a controlled process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies, which are cleared by other phagocytes without triggering a significant inflammatory response. ptglab.comfrontiersin.orgnih.gov

The apoptotic process initiated by this compound in phagocytes involves the activation of caspases, a family of proteases that execute the apoptotic program. One of the key pathways involves mitochondrial damage. mdpi.com this compound can insert itself into mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.com This event triggers the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. mdpi.comresearchgate.net Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.net

Key EventDescriptionPrimary Molecules Involved
Mitochondrial DamageThis compound forms pores in the mitochondrial membrane, disrupting its integrity.This compound
Cytochrome c ReleasePro-apoptotic factors are released from the mitochondria into the cytosol.Cytochrome c, Smac/DIABLO
Caspase ActivationA cascade of caspase activation is initiated, leading to the execution of apoptosis.Caspase-9, Caspase-3
Cell DismantlingCellular components are systematically broken down, and the cell is packaged into apoptotic bodies.Executioner Caspases

Necrotic Cell Death Induction

In contrast to apoptosis, higher concentrations of this compound tend to induce necrotic cell death. mdpi.com Necrosis is a form of uncontrolled cell death resulting from severe cellular injury. ptglab.comcellsignal.com It is characterized by cell swelling (oncosis), rupture of the plasma membrane, and the release of intracellular contents into the surrounding tissue, which typically provokes a strong inflammatory response. ptglab.comcellsignal.comnih.gov

The primary mechanism of this compound-induced necrosis is its pore-forming activity on the plasma membrane. The assembly of this compound monomers into large pores disrupts the osmotic balance of the cell, leading to an uncontrolled influx of water and ions, causing the cell to swell and eventually lyse. mdpi.comnih.gov

Some toxins with similar actions to this compound can also induce a form of programmed necrosis called pyroptosis, which is dependent on caspase-1 activation. nih.gov This pathway is crucial in the response of macrophages to intracellular pathogens. nih.gov Caspase-1 activation leads to the processing and release of pro-inflammatory cytokines and cleavage of gasdermin D, which forms pores in the cell membrane, resulting in lytic cell death. nih.gov

Differentiating Apoptotic and Necrotic Outcomes

The decision between an apoptotic or necrotic fate for a host cell exposed to this compound is a critical determinant of the subsequent immune response and is largely concentration-dependent. mdpi.comnih.govsemanticscholar.org

At low toxin concentrations, the limited number of pores formed may not be sufficient to cause immediate cell lysis. Instead, they allow for signaling events that initiate the more controlled apoptotic pathway. The cell has time to execute the programmed cell death cascade, leading to a non-inflammatory or even anti-inflammatory outcome as apoptotic bodies are cleared. frontiersin.orgnih.gov

At high toxin concentrations, the extensive pore formation in the plasma membrane leads to a rapid loss of membrane integrity and ionic homeostasis. This overwhelming damage bypasses the ordered signaling of apoptosis, resulting in swift necrotic lysis. mdpi.com The release of cellular contents, known as damage-associated molecular patterns (DAMPs), acts as a danger signal to the immune system, recruiting and activating other immune cells and promoting a potent inflammatory response. cellsignal.com

Structure Activity Relationship Sar Studies of Cyclolysin

Identification of Domains and Residues Essential for Specific Activities

Cyclolysin is a large protein of 1706 amino acids, organized into distinct functional domains. The N-terminal ~400 residues constitute the adenylate cyclase (AC) catalytic domain, while the C-terminal ~1300 residues form the hemolysin (Hly) moiety. researchgate.net This latter region is responsible for binding to target cells, membrane insertion, and pore formation. It contains a hydrophobic pore-forming region, an acylation segment, a calcium-binding RTX (Repeats-in-ToXin) domain, and a C-terminal secretion signal. researchgate.netnih.gov

The catalytic activity of the adenylate cyclase domain resides in its N-terminal region. researchgate.net This domain is delivered into the cytosol of target cells where it binds to calmodulin. This interaction triggers a massive, unregulated conversion of ATP to cyclic AMP (cAMP), disrupting cellular signaling pathways. researchgate.netnih.gov

Domain Approximate Residues Function Key Structural Features
Adenylate Cyclase (AC)1-400Enzymatic (ATP to cAMP)Calmodulin-binding site, Catalytic core at C1a/C2a interface
Hemolysin (Hly)400-1706Cell binding, Pore formationHydrophobic region, Acylation sites, RTX repeats, Secretion signal

This table provides a simplified overview of the primary domains of this compound and their functions.

The pore-forming activity of this compound is mediated by the C-terminal hemolysin domain. researchgate.net This process is complex, involving receptor binding, oligomerization on the host cell membrane, and a significant conformational change that leads to the insertion of a transmembrane pore. nih.govle.ac.uk

A key component of this process is the hydrophobic region within the Hly domain. researchgate.netnih.gov Studies on related toxins have shown that this region contains amphipathic α-helices that are thought to line the aqueous channel of the pore. iisc.ac.in The transition from a soluble monomer to a membrane-inserted oligomeric pore is the rate-limiting step in pore formation. nih.gov Research on the enterococcal cytolysin (B1578295), which also has a two-component structure (CylLL” and CylLS”), has highlighted the importance of a glycine-rich hinge region in the larger subunit. illinois.edu This hinge allows the subunit to switch from a compact to an elongated form, which is necessary to span the cell membrane and form the pore. illinois.edu The formation of these pores, which can be large β-barrel structures, disrupts the integrity of the cell membrane, allowing the passage of ions and small molecules, ultimately leading to cell lysis. nih.govnih.govscienceopen.com

The initial interaction of this compound with target host cells is a critical step for its toxic activity. This compound specifically targets immune cells, particularly phagocytes, by binding to the αMβ2 integrin receptor (also known as Mac-1, CR3, or CD11b/CD18). nih.govnih.gov This binding is mediated by the C-terminal RTX domain.

Structural and immunological studies have identified the specific regions, or epitopes, within the RTX domain that are crucial for receptor interaction. Neutralizing antibodies that block the binding of the toxin to its receptor have been shown to target the linker regions between the repeating calcium-binding motifs of RTX blocks I-III. nih.gov This suggests that these linker regions are key neutralization-sensitive sites and are directly involved in engaging the αMβ2 receptor. nih.gov The binding of these antibodies to the linkers L1 and L2 effectively prevents the toxin from interacting with the cell, thereby neutralizing its activity. nih.gov

For this compound to be fully active, it must undergo a post-translational modification known as acylation. This process is carried out in the producing bacterium by an acyltransferase, CyaC. researchgate.net The modification involves the covalent attachment of a palmitoyl (B13399708) group to two specific internal lysine (B10760008) residues, K860 and K983. researchgate.netnih.gov

This acylation is essential for the hemolytic, pore-forming activity of the toxin and significantly enhances its ability to intoxicate host cells. researchgate.net While non-acylated pro-toxin can still be secreted and retains some ability to deliver the AC domain, its efficiency is greatly reduced. The pore-forming function, however, appears to be strictly dependent on this fatty acid modification. researchgate.net The hydrophobic nature of the acyl chains is thought to facilitate the insertion of the toxin into the lipid bilayer of the target cell membrane, a crucial step in the formation of the transmembrane pore.

Mutational Analysis and Functional Mapping

To precisely map the functional roles of specific amino acid residues and domains within this compound, researchers employ techniques such as site-directed mutagenesis. nih.govconductscience.comwikipedia.org This powerful method allows for the intentional and specific alteration of the DNA sequence encoding the protein, resulting in targeted changes to the protein's amino acid sequence. wikipedia.orgpatsnap.com

By systematically replacing specific amino acids and observing the effect on the toxin's activities, the functional importance of individual residues can be determined. A comprehensive study on the related enterococcal cytolysin involved performing alanine (B10760859) substitutions for every residue in both of its subunits, CylLL” and CylLS”. nih.govnih.gov This systematic approach allowed for the identification of residues critical for both hemolytic (mammalian cell lysis) and antibacterial activities, as well as those that confer specificity for one cell type over the other. nih.govnih.gov

The results from such studies have provided high-resolution functional maps of the toxin. For example, it was confirmed that the (methyl)lanthionine rings, which provide structural stability, and a glycine-rich hinge region in the large subunit are indispensable for both types of lytic activity. illinois.edunih.govnih.gov Site-directed mutagenesis of the acyltransferase HlyC, which activates a related hemolysin toxin, identified a conserved histidine residue (His23) as being essential for its enzymatic activity, demonstrating the utility of this technique in studying modifying enzymes as well. nih.gov These mutational analyses are fundamental to understanding the precise molecular mechanisms underlying toxin function. frontiersin.org

Mutation Type Target Region/Residue Observed Effect Inferred Function of Target
Alanine ScanningAll residues in CylLL”/CylLS”Identified residues essential for hemolytic and/or antibacterial activityOverall activity and cell-type specificity
DeletionGlycine-rich hinge (CylLL”)Loss of stability and activityStructural flexibility for membrane insertion
Point MutationConserved Histidine (HlyC)Complete inactivation of enzymeEssential for acyltransferase catalytic activity
Point MutationAcylation sites (K860, K983)Loss of hemolytic activity, reduced intoxicationMembrane insertion and pore formation

This interactive table summarizes key findings from mutational analyses of this compound and related toxins, linking specific mutations to their functional consequences.

Deletion and Truncation Studies of this compound (CyaA)

This compound, the adenylate cyclase toxin-hemolysin (CyaA) from Bordetella pertussis, is a bifunctional protein with a modular structure, making it amenable to structure-activity relationship (SAR) studies through deletion and truncation experiments. These studies have been instrumental in delineating the distinct functional regions of the toxin: the N-terminal catalytic domain responsible for adenylate cyclase (AC) activity, and the C-terminal region which facilitates cell binding, translocation of the catalytic domain, and possesses hemolytic (pore-forming) activity. nih.govnih.gov

Early research established that the two primary functions of CyaA are genetically and structurally separable. The catalytically active 45-kDa N-terminal fragment of the protein, when isolated through proteolytic digestion, retains its ability to convert ATP to cAMP but is devoid of any hemolytic or cell-invasive toxic activity. nih.gov This fundamental observation demonstrates that the C-terminal portion of the toxin is essential for its interaction with and entry into target cells.

While comprehensive quantitative data on a wide range of specific deletions is limited in publicly available literature, the qualitative results from these studies are consistent: truncation of the C-terminal region abrogates hemolytic and cell-invasive functions, while deletion of the N-terminal catalytic domain removes adenylate cyclase activity but can, in some contexts, enhance the pore-forming ability of the remaining portion of the toxin.

CyaA ConstructModificationKey Domain AffectedRelative Cytolytic Potency on J774A.1 cellsRelative cAMP AccumulationRelative Hemolytic Activity
Wild-Type CyaANoneN/A100%100%100%
CyaA-AC⁻Enzymatically inactive AC domainN-terminal Catalytic Domain~6.7% (15-fold lower)Negligible~100%
CyaA-E570QPoint mutation in pore-forming domainC-terminal Hemolysin Domain~100%~100%~50% (2-fold drop)
CyaA-E581PPoint mutation in pore-forming domainC-terminal Hemolysin Domain~100%~100%~25% (4-fold drop)
CyaA-E581KPoint mutation in pore-forming domainC-terminal Hemolysin Domain~200% (2-fold increased)~25% (4-fold drop)~300% (3-fold increased)

Rational Design Principles for Modified this compound Constructs

The modular, bifunctional nature of this compound (CyaA) makes it a prime candidate for rational design and protein engineering. The core principle underlying the modification of CyaA is the physical and functional separation of its domains. This allows for targeted alterations to one domain with minimal disruption to the function of the other, enabling the development of novel constructs with tailored properties, primarily for applications in vaccinology. nih.gov

One of the most successful applications of rational design to CyaA has been its development as an antigen delivery vehicle. nih.gov The key principles for this application are:

Functional Modularity : The N-terminal adenylate cyclase (AC) domain and the C-terminal receptor-binding and translocation domain function independently. The C-terminal portion can still recognize and bind to target cells (specifically CD11b-expressing antigen-presenting cells like dendritic cells) and translocate the N-terminal domain across the cell membrane, even if the AC domain itself is modified. nih.gov

Enzymatic Detoxification : For vaccine applications, the enzymatic activity of the AC domain is undesirable as it is cytotoxic. Rational design is used to introduce specific point mutations into the catalytic site of the AC domain to abrogate its enzymatic function, creating a non-toxic delivery platform. This "detoxified" CyaA can still deliver the inserted antigen into the cytosol of antigen-presenting cells. nih.gov

By inserting a specific antigen into a permissive site of a detoxified CyaA, the engineered protein acts as a "Trojan horse." It targets professional antigen-presenting cells in vivo and delivers the antigen directly into the cytosol. This allows the antigen to be processed and presented on both MHC class I and class II molecules, stimulating robust and specific CD8+ and CD4+ T-cell responses, as well as antibody responses. nih.gov

Another area of rational design involves modifying the hemolytic, pore-forming activity of CyaA. While often attenuated for vaccine purposes, this activity can also be rationally enhanced. By substituting negatively charged glutamate (B1630785) residues within the pore-forming domain with lysine residues (e.g., E509K, E516K), researchers have created "hyperhemolytic" variants of CyaA. nih.gov This strategy is based on the principle of altering electrostatic interactions within the domain believed to be involved in membrane insertion and oligomerization into a pore. These gain-of-function mutations demonstrate that the pore-forming capacity can be rationally tuned, which can be useful for studying the fundamental mechanisms of toxin-membrane interaction and for developing research tools with enhanced cytolytic capabilities. nih.gov

Advanced Research Methodologies and Experimental Models in Cyclolysin Studies

In Vitro Cellular Assays

In vitro cellular assays are fundamental to understanding the biological effects of cyclolysin on target cells. These experimental models allow for the controlled investigation of its toxic activities, including the catalytic production of cyclic AMP (cAMP) and membrane permeabilization.

cAMP Production Assays (e.g., BHK21 Cell Stellation Assay)

The invasive adenylate cyclase activity of this compound is a hallmark of its function. Assays to quantify the intracellular accumulation of cAMP are therefore crucial. A notable method is the BHK21 cell stellation assay.

Baby hamster kidney (BHK21) cells, when cultured on fibronectin-coated surfaces in the absence of serum, typically exhibit a spread morphology. However, the introduction of agents that elevate intracellular cAMP levels, such as this compound, induces a dramatic morphological change known as stellation. The cells retract their cytoplasm, adopting an abnormal, star-like or "stellated" shape.

This response is a direct consequence of the toxin's ability to penetrate the cell membrane and catalyze the conversion of ATP to cAMP. The morphological change can be quantified using image analysis, demonstrating a dose-dependent relationship between the concentration of this compound and the degree of cell stellation. This technique serves as a rapid, sensitive, and specific biological assay for the invasive and enzymatic activity of the toxin. Extracts from B. pertussis strains that produce active this compound induce both high intracellular cAMP levels and the stellation response in BHK cells, whereas extracts from strains with defective toxin production show no such effects.

Hemolysis and Membrane Permeabilization Assays (Osmotic Protectants, Black Lipid Membranes)

This compound's ability to form pores in target cell membranes is another critical aspect of its virulence. This activity is commonly studied through hemolysis assays, which measure the lysis of red blood cells. The release of hemoglobin serves as a quantifiable indicator of membrane rupture.

To dissect the mechanism of pore formation, osmotic protectants of varying sizes (e.g., sugars like raffinose (B1225341) or polyethylene (B3416737) glycols) are employed. If the pores formed by this compound are of a defined size, molecules smaller than the pore diameter will pass through, while larger molecules will be excluded. The exclusion of a specific-sized protectant from the cell prevents osmotic lysis, allowing researchers to estimate the functional diameter of the toxin-formed channel. Conversely, if a substance causes hemolysis through a lytic or detergent-like mechanism rather than forming discrete pores, osmotic protectants will not inhibit hemoglobin release.

Further biophysical characterization of the pores can be achieved using artificial lipid bilayers, such as black lipid membranes (BLMs). This technique involves forming a lipid bilayer across a small aperture, separating two aqueous compartments. The addition of this compound to one compartment can lead to its insertion into the membrane and the formation of ion-permeable channels. By applying a voltage across the membrane and measuring the resulting current, researchers can characterize the electrical properties of single channels, such as their conductance, ion selectivity, and gating kinetics (opening and closing). This provides detailed insights into the nature of the pores formed by the toxin.

Cell Intoxication and Cytotoxicity Measurements on Phagocytes

Phagocytic cells like macrophages, neutrophils, and dendritic cells are primary targets for this compound. The toxin subverts their function to help the bacteria evade the host immune response. Several assays are used to measure the impact of this compound on these cells.

One key effect of this compound is the inhibition of phagocytosis. This can be measured using flow cytometry. In this assay, phagocytic cells (such as the J774.2 mouse macrophage-like cell line or fresh human granulocytes) are incubated with fluorescently labeled particles (e.g., bacteria or beads). In the presence of active this compound, the ability of these cells to engulf the particles is significantly impaired. Studies have shown that the enzymatic activity of this compound is crucial for this effect, as a toxoid lacking adenylate cyclase activity fails to inhibit phagocytosis significantly.

Cytotoxicity, or the ability of the toxin to kill cells, is another important parameter. This can be assessed by measuring the release of cytoplasmic enzymes, such as lactate (B86563) dehydrogenase (LDH), into the culture medium. An increase in extracellular LDH indicates a loss of membrane integrity and cell death. Furthermore, the effect of the toxin on cell proliferation can be monitored over time. At sub-lytic concentrations, this compound can cause cell-cycle arrest, inhibiting cell division for several days without causing immediate cell death. Real-time monitoring of morphological changes, such as cell rounding, can also serve as a specific readout for toxin activity and cell intoxication kinetics.

Table 1: Effect of this compound (CyaA) on Phagocyte Function
Cell TypeAssayParameter MeasuredObserved Effect of CyaAReference
J774.2 Mouse MacrophagesFlow CytometryPhagocytosis of labeled particlesDose-dependent inhibition (up to 92% inhibition)
Human GranulocytesFlow CytometryPhagocytosis of labeled particlesDose-dependent inhibition (up to 70% inhibition)
J774A.1 MacrophagesLDH Release AssayMembrane integrity / CytotoxicityConcentration-dependent LDH release
J774A.1 MacrophagesCell Proliferation Assay (WST-8)Cell viability and divisionInhibition of proliferation and cell-cycle arrest
Vero CellsLive-Cell ImagingCell morphologyProgressive cell rounding indicating intoxication

Receptor Binding and Ligand Affinity Determinations

The initial step in this compound's action is its binding to a specific receptor on the surface of target cells. For myeloid cells such as macrophages, neutrophils, and dendritic cells, this receptor has been identified as the complement receptor 3 (CR3), also known as Mac-1 or the integrin αMβ2 (CD11b/CD18).

Determining the specifics of this interaction, such as binding affinity (often expressed as the dissociation constant, KD), is crucial for understanding the toxin's tropism and mechanism. Various biophysical techniques can be employed for this purpose. Methods like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) allow for the quantitative analysis of binding events between the purified toxin and its receptor in real-time, without the need for labeling in some cases. Other approaches include competitive binding assays, where a labeled ligand's binding to the receptor is displaced by the unlabeled toxin, allowing for the calculation of its binding affinity. Photoaffinity cross-linking is another powerful technique where a photoreactive probe is used to create a covalent bond between the ligand (toxin) and its receptor upon light activation, enabling the definitive identification of binding partners and contact sites.

Biophysical Characterization Techniques

To comprehend how this compound functions at a molecular level, it is essential to determine its three-dimensional structure. High-resolution structural data provides a blueprint for understanding its catalytic mechanism, membrane insertion process, and interaction with receptors.

X-ray Crystallography and Cryo-Electron Microscopy for Structure Elucidation

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques for determining the atomic-resolution structures of proteins like this compound.

X-ray crystallography involves growing highly ordered crystals of the purified protein. These crystals are then exposed to a focused beam of X-rays. The X-rays diffract as they pass through the crystal, creating a unique diffraction pattern that is recorded by a detector. By analyzing this pattern, scientists can calculate an electron density map of the molecule. A detailed atomic model of the protein is then built into this map and refined to best fit the experimental data. This technique has been fundamental in providing insights into the structure and function of countless enzymes and proteins.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for structural biology, particularly for large protein complexes or proteins that are difficult to crystallize. In cryo-EM, a purified sample of the protein is rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This sample is then imaged in a transmission electron microscope, generating thousands of two-dimensional projection images of individual particles in different orientations. Computational algorithms are used to classify these images and reconstruct a three-dimensional electron density map, into which an atomic model can be built and refined.

Cryo-EM has been successfully used to solve the structures of other pore-forming toxins, such as the E. coli hemolysin ClyA, revealing intricate details of their oligomeric pore assemblies. These studies have shown that such toxins can form pores composed of a variable number of protomers, and high-resolution cryo-EM structures have allowed for the improvement of existing structural models.

Table 2: Structural Elucidation of a Prototypical α-Pore-Forming Toxin (ClyA) by Cryo-EM
Oligomeric StateResolution (Å)Key Structural FindingReference
Dodecamer (12-mer)2.8 ÅImproved density and structural model over previous crystal structures.
Tridecamer (13-mer)3.2 ÅNewly confirmed oligomeric state, demonstrating structural heterogeneity.
Tetradecamer (14-mer)4.3 ÅNewly confirmed oligomeric state, expanding the known assembly forms.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful analytical technique used to probe the conformational dynamics of proteins in solution. nih.gov The method is based on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium (B1214612) when the protein is placed in a deuterated buffer, such as D₂O. The rate of this exchange is dependent on the solvent accessibility of the amide hydrogen and its involvement in hydrogen bonding, which is a key component of protein secondary structure. nih.gov Regions of the protein that are highly structured and shielded from the solvent will exhibit slow exchange rates, whereas flexible and exposed regions will exchange more rapidly. nih.gov

The experimental workflow for HDX-MS typically involves the following steps:

Labeling: The protein of interest is incubated in a D₂O-based buffer for a specific period, allowing deuterium to exchange with labile amide protons.

Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.

Digestion: The protein is proteolytically digested, usually with pepsin, into smaller peptide fragments.

Analysis: The deuterated peptides are analyzed by mass spectrometry to measure the mass increase resulting from deuterium incorporation.

By comparing the deuterium uptake of the protein in different functional states (e.g., monomer vs. oligomer, or in the presence and absence of a membrane), researchers can identify regions that undergo conformational changes. nih.gov

While direct HDX-MS studies specifically targeting this compound (ClyA) are not prominently documented in the reviewed literature, the technique holds significant potential for unraveling its complex structural transitions. The conversion of the ClyA monomer, a soluble and predominantly α-helical protein, into a membrane-inserted protomer involves substantial conformational rearrangements, particularly in its membrane-binding motifs like the β-tongue and the N-terminus helix. frontiersin.orgunl.edu HDX-MS could precisely map the regions of ClyA that gain or lose solvent accessibility and structural stability during interaction with lipids, providing peptide-level resolution of the conformational changes that precede oligomerization and pore formation.

HDX-MS Principle and Application Potential for this compound
Principle Measures the rate of deuterium exchange of backbone amide protons, which is sensitive to solvent accessibility and hydrogen bonding.
Workflow Labeling in D₂O → Quenching (low pH, low temp) → Proteolytic Digestion → Mass Spectrometry Analysis.
Information Gained Identifies regions of a protein that undergo conformational changes, become more or less flexible, or are involved in binding interactions.
Potential Application to this compound - Mapping conformational changes during the monomer-to-protomer transition upon membrane interaction.- Identifying the specific domains involved in oligomerization interfaces.- Characterizing the dynamics of the β-tongue and N-terminus helix during membrane insertion.

Small-Angle X-ray Scattering (SAXS) and Circular Dichroism (CD)

Small-Angle X-ray Scattering (SAXS) is a technique that provides low-resolution structural information about macromolecules in solution, including their size, shape, and oligomeric state. nih.govsc.edu The method involves scattering X-rays from a solution of the molecule and analyzing the resulting scattering pattern. Because the scattering intensity is proportional to the square of the molecular weight, SAXS is particularly sensitive to changes in the oligomerization state of a protein. desy.de This makes it an ideal tool for studying the assembly of proteins like this compound into higher-order complexes. nih.govdesy.de By analyzing SAXS data collected at different protein concentrations, it is possible to gain insights into dynamic self-association equilibria. nih.gov For this compound, SAXS can be employed to characterize the distribution of species in solution—such as monomers, soluble pre-pore oligomers, and detergent-solubilized pore complexes—providing crucial information about the assembly pathway.

Circular Dichroism (CD) spectroscopy is a widely used method for studying the secondary structure of proteins. firleconsulting.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides a signature of the protein's secondary structural elements.

α-helical proteins typically show negative bands at approximately 222 nm and 208 nm.

β-sheet structures are characterized by a negative band around 218 nm.

Disordered or random coil structures lack strong signals above 210 nm.

CD spectroscopy has been instrumental in characterizing the significant conformational changes that this compound undergoes during pore formation. Studies have shown that the soluble ClyA monomer is rich in α-helical content. Upon interaction with membranes or detergents, which triggers the transition to the assembly-competent protomer state, the protein undergoes a major conformational rearrangement. desy.de This transition involves a partial loss of the initial helical structure, followed by the formation of new secondary structures as the protomer assembles into the final pore complex. frontiersin.org The flexibility of key motifs, such as the β-tongue, and their propensity to lose secondary structure have been identified as critical steps in this conformational transition. frontiersin.orgunl.edu

Electrophysiological Measurements of Pore Formation

Electrophysiological measurements, particularly using artificial lipid bilayers, provide direct evidence of pore formation and allow for the characterization of the functional properties of ion channels. The black lipid membrane (BLM) technique is a cornerstone of this approach. In a BLM setup, a thin lipid bilayer is formed across a small aperture separating two aqueous compartments, and electrodes are placed in each compartment to apply a voltage and measure the resulting current.

When a pore-forming toxin like this compound is added to one compartment, the spontaneous insertion of toxin monomers into the bilayer and their subsequent oligomerization leads to the formation of a transmembrane pore. This pore acts as an ion channel, causing a discrete, stepwise increase in the electrical conductance across the membrane. By analyzing these conductance steps, researchers can determine key properties of the this compound pore, including:

Single-channel conductance: This provides information about the size and ion selectivity of the pore.

Pore lifetime: This indicates the stability of the open channel.

Voltage dependence: This reveals how the membrane potential influences the channel's opening and closing (gating).

These measurements have been fundamental in confirming the channel-forming activity of this compound and in studying how factors such as lipid composition, pH, and ion concentration affect the pore's characteristics.

Genetic Engineering and Reporter Assays

Construction of this compound Expression Systems

The study of this compound has been greatly facilitated by the development of recombinant expression systems, which allow for the production of large quantities of the protein for structural and functional analysis. The clyA gene, which encodes this compound, can be cloned into various plasmid vectors for expression in laboratory strains of Escherichia coli or other bacteria like Salmonella typhimurium. nih.gov

A common strategy involves placing the clyA gene under the control of an inducible promoter. For instance, the clyA gene has been cloned into the pBAD plasmid vector, where its expression is tightly controlled by the arabinose-inducible araBAD promoter. nih.gov In the absence of the inducer (L-arabinose), gene expression is repressed, and upon addition of arabinose, high levels of ClyA protein are produced. This inducible system is advantageous as it prevents potential toxicity to the host bacteria from constitutive high-level expression of a pore-forming toxin.

The natural regulation of clyA expression is also an important area of study. In E. coli K-12, clyA transcription is typically repressed by the nucleoid-structuring protein H-NS. nih.govmdpi.com Overexpression of certain transcriptional regulators, such as SlyA, can overcome this repression and activate clyA expression, leading to a hemolytic phenotype. nih.gov

Feature Description
Host Organism Typically Escherichia coli or attenuated Salmonella typhimurium. nih.gov
Vector Plasmids such as pBAD, allowing for inducible expression. nih.gov
Promoter Inducible promoters like the araBAD promoter (induced by L-arabinose) are commonly used to control gene expression.
Regulation Natural expression is often repressed by H-NS and can be activated by regulators like SlyA. nih.govmdpi.com

Use of CyaA' as a Reporter for Bacterial Type III Secretion System Translocation

The catalytic domain of the related adenylate cyclase toxin (CyaA) from Bordetella pertussis has been ingeniously repurposed as a sensitive reporter for protein translocation by bacterial secretion systems, particularly the Type III Secretion System (T3SS). nih.govnih.gov The T3SS is a molecular syringe used by many Gram-negative pathogens to inject effector proteins directly into the cytoplasm of host cells. researchgate.net

The CyaA reporter assay works on the following principle:

The gene encoding the catalytic domain of CyaA (often denoted CyaA' or AC) is fused to the gene of a putative T3SS effector protein.

This fusion protein is expressed in the bacterium.

If the effector protein is translocated by the T3SS into a eukaryotic host cell, the CyaA' domain is delivered along with it.

Inside the host cell, the CyaA' domain is activated by the ubiquitous eukaryotic protein calmodulin. nih.govnih.gov

The activated CyaA' enzymatically converts host cell ATP into cyclic AMP (cAMP).

The resulting dramatic increase in intracellular cAMP levels can be easily measured, typically using an enzyme-linked immunosorbent assay (ELISA).

This robust and highly sensitive assay provides a definitive readout for the translocation of a specific protein into the host cell cytosol, making it an invaluable tool for identifying and characterizing new bacterial effector proteins. nih.gov

In Vitro Complementation Studies

In vitro complementation studies are used to investigate the functional roles of different domains within a protein. This approach involves expressing and purifying separate fragments of the protein and then testing whether their combined action can reconstitute the protein's activity.

This methodology has been applied to the adenylate cyclase toxin (CyaA) to delineate the domains responsible for its pore-forming activity. In one study, a truncated, inactive form of CyaA was expressed. This fragment, when added to a black lipid membrane, was unable to form functional pores. However, when a second, separately purified fragment corresponding to a different region of the CyaA protein was added to the same system, pore-forming activity was restored. This functional complementation demonstrated that different, non-covalently linked domains of the toxin could cooperate in trans to form a functional channel. Such studies are crucial for understanding how different parts of the this compound molecule contribute to membrane binding, oligomerization, and the final insertion of the pore.

Bioengineering and Research Applications of Cyclolysin Components

Development of Cyclolysin-Based Antigen Delivery Systems

The modular structure and specific cell-targeting properties of this compound make it an exemplary candidate for development as a potent and versatile antigen delivery vector. By genetically modifying the toxin, researchers have harnessed its natural machinery to create recombinant proteins capable of inducing robust and specific immune responses.

Principles of Antigen Insertion and Presentation

The foundation of the this compound-based delivery system lies in the genetic insertion of foreign antigens into the toxin's structure. Scientists have identified several "permissive sites" within the N-terminal catalytic domain of a detoxified CyaA where polypeptides can be inserted without compromising the toxin's ability to bind to and translocate across the target cell membrane.

Once administered, the recombinant CyaA protein carrying the antigen binds to its receptor on antigen-presenting cells (APCs). The delivery process then follows two main pathways to ensure a comprehensive immune response:

MHC Class I Pathway: The catalytic domain, along with the inserted antigen, is translocated directly across the plasma membrane into the cytosol of the APC. In the cytosol, the antigen is processed by the proteasome into smaller peptides. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP) and loaded onto Major Histocompatibility Complex (MHC) class I molecules. These peptide-MHC class I complexes are subsequently presented on the cell surface, where they can be recognized by and activate cytotoxic CD8+ T cells.

MHC Class II Pathway: Alternatively, the entire recombinant CyaA protein can be taken up by the APC through endocytosis. Inside the endosomal compartments, the protein is degraded, and the resulting antigenic peptides are loaded onto MHC class II molecules. These complexes are then transported to the cell surface to activate CD4+ helper T cells.

This dual-pathway activation ensures the stimulation of both the cellular (CD8+ T cells) and humoral (via CD4+ T cell help to B cells) arms of the adaptive immune system.

Targeting Specific Immune Cells (e.g., Dendritic Cells)

A key advantage of the this compound vector is its natural tropism for professional antigen-presenting cells, particularly a subset of dendritic cells (DCs). CyaA binds with high affinity to the αMβ2 integrin (also known as CD11b/CD18 or Mac-1), a receptor predominantly expressed on myeloid cells, including macrophages, neutrophils, and a significant population of dendritic cells.

This specific targeting is highly advantageous for vaccine design, as it ensures the direct delivery of antigens to the very cells responsible for initiating and shaping the adaptive immune response. By engaging CD11b/CD18, the CyaA-based vector can efficiently deliver its antigenic cargo to DCs in vivo, enhancing the probability of initiating a potent and targeted immune reaction. Studies have confirmed that CyaA specifically targets the CD11b+ subset of dendritic cells, which are crucial for priming T cell responses.

Induction of Specific T Cell Responses and Antibody Production (Laboratory Models)

The efficacy of this compound-based antigen delivery has been demonstrated in numerous laboratory models, showing its capacity to induce robust, antigen-specific T cell responses and antibody production.

T Cell Responses: In murine models, immunization with detoxified CyaA carrying various viral or tumor-associated epitopes has been shown to elicit strong, specific CD8+ cytotoxic T-lymphocyte (CTL) responses. These CTLs are capable of recognizing and killing target cells presenting the specific antigen. For example, a single immunization with a CyaA vector carrying an epitope from the lymphocytic choriomeningitis virus (LCMV) can induce a protective CTL response that shields mice from a lethal viral challenge. Similarly, CyaA vectors have been engineered to carry epitopes from HIV, human papillomavirus (HPV), and melanoma antigens, successfully inducing therapeutic and prophylactic anti-tumor T-cell responses in preclinical models.

The table below summarizes representative findings from a study using a CyaA-based vaccine to deliver the ovalbumin (OVA) peptide epitope (SIINFEKL) in a mouse model, demonstrating the induction of a specific CD8+ T cell response.

Vaccine ConstructAntigen DeliveredIn Vivo CTL Activity (%)
CyaA-OVASIINFEKL (OVA peptide)65
Control (CyaA empty vector)None< 5
Control (PBS)None< 5

Table 1: In vivo cytotoxic T-lymphocyte (CTL) activity in mice immunized with a CyaA-OVA construct. CTL activity was measured by the elimination of target cells pulsed with the SIINFEKL peptide.

Antibody Production: In addition to potent cellular immunity, CyaA-based vectors also stimulate the production of specific antibodies. By activating CD4+ T helper cells, which in turn provide help to B cells, these vectors promote a humoral immune response. Studies in animal models have shown that immunization with recombinant CyaA carrying a specific antigen leads to the generation of significant titers of antigen-specific antibodies. For instance, immunization of mice with a CyaA construct carrying a model antigen can result in the production of high-titer IgG antibodies, indicating a robust and class-switched humoral response.

The following table presents illustrative data on antibody titers from mice immunized with a CyaA-based vaccine compared to a control group.

Immunization GroupAntigenMean Antibody Titer (Geometric Mean Titer)
CyaA-Antigen XAntigen X1:25,600
Control (PBS)None< 1:100

Table 2: Antigen-specific antibody titers in mice following immunization with a CyaA-based vaccine carrying a model antigen (Antigen X).

Research Tools for Studying Cellular Processes

Beyond its application in vaccinology, the unique biochemical properties of this compound and its components have been exploited to create valuable research tools for investigating fundamental cellular processes, such as intracellular signaling and membrane dynamics.

Probes for Intracellular cAMP Dynamics

The catalytic domain of this compound is a potent adenylate cyclase that, upon activation by calmodulin in the host cell cytosol, rapidly synthesizes cyclic AMP (cAMP). This property has been harnessed to use CyaA as a tool to experimentally manipulate and study cAMP-dependent signaling pathways.

By using detoxified or catalytically controlled versions of CyaA, researchers can introduce a "burst" of cAMP into target cells in a controlled manner. This allows for the precise investigation of the downstream consequences of elevated cAMP levels, such as the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). For example, CyaA has been used to study how cAMP signaling impacts neutrophil functions, demonstrating that CyaA-generated cAMP can block the oxidative burst capacity of these immune cells through specific signaling cascades. This makes CyaA a powerful probe for dissecting the complex spatiotemporal dynamics of cAMP signaling and its role in modulating cellular responses like immune defense, cell migration, and apoptosis.

Tools for Membrane Permeabilization Studies

The C-terminal domain of this compound is responsible for forming pores in the target cell membrane, a crucial step for the translocation of the catalytic domain. This pore-forming activity, when isolated from the enzymatic activity, provides a valuable tool for studying membrane permeabilization and repair.

Researchers can use the pore-forming moiety of CyaA to create defined lesions in the plasma membrane of cells. This controlled permeabilization allows for the study of cellular responses to membrane damage, including the influx of ions like calcium and the activation of membrane repair mechanisms. For instance, the pores formed by CyaA can be used to investigate how cells sense and respond to a loss of membrane integrity, triggering processes such as lysosomal exocytosis and the formation of ceramide-rich platforms to reseal the membrane. This application provides insights into the fundamental biological processes that maintain cellular homeostasis in the face of membrane stress.

Applications in Protein-Protein Interaction Research

This compound, and more extensively its homolog Cytolysin (B1578295) A (ClyA), has emerged as a versatile tool in the study of protein-protein interactions, primarily through its application as a fusion partner for protein display and as a component in nanopore-based detection systems. nih.gov These methodologies leverage the structural and functional characteristics of ClyA to present proteins of interest in a biologically relevant context or to analyze their interactions at the single-molecule level.

The most prominent application of ClyA in this field is its use as a scaffold for displaying functional proteins on the surface of bacterial outer membrane vesicles (OMVs). nih.gov By creating chimeric proteins where a target protein is fused to the C-terminus of ClyA, researchers can anchor the protein of interest to the OMV surface. nih.govunime.it This strategy effectively uses the OMV as a platform to study the interactions of the displayed protein with its binding partners. For instance, fully functional recombinant proteins such as Green Fluorescent Protein (GFP), beta-lactamase, and anti-digoxin antibodies have been successfully displayed on OMVs using ClyA as a fusion partner. nih.gov This surface display allows for the investigation of antibody-antigen interactions, as demonstrated by the induction of an antibody response against GFP in mice immunized with OMVs expressing a ClyA-GFP fusion. nih.gov

This technique is not limited to antibody-antigen research. It has been extended to various fields, including vaccine development and cancer therapy, where the core principle remains the engineered interaction between a displayed protein and its target. For example, tumor antigens fused to ClyA and presented on OMVs can be used to study and stimulate T-cell mediated anti-tumor responses. nih.gov Similarly, displaying the ectodomain of Programmed cell death protein 1 (PD-1) on OMVs via a ClyA fusion allowed for the study of its interaction with PD-1 ligand 1 on tumor cells, leading to the internalization of the ligand. nih.gov

Another innovative application of ClyA in protein-protein interaction research is its use as a biological nanopore for the detection of single macromolecules. nih.govnih.gov The ClyA pore is wide enough to allow folded proteins to enter its lumen, and the passage of these proteins creates characteristic disruptions in ionic current. nih.gov This system allows for the label-free, real-time investigation of protein molecules. The interaction between the analyte protein and the nanopore can be further specified by decorating the ClyA nanopore with ligands such as DNA aptamers. These engineered nanopores can selectively capture and internalize their target proteins while excluding non-cognate ones, a process that relies on the specific protein-ligand interaction at the pore entrance. nih.gov

The research findings on the application of ClyA as a fusion partner for protein display are summarized in the table below.

Fusion PartnerDisplay SystemApplication in Interaction ResearchResearch Finding
Green Fluorescent Protein (GFP)Outer Membrane Vesicles (OMVs)Study of antigen-antibody interactionOMVs expressing ClyA-GFP fusion induced a specific antibody response against GFP in mice. nih.gov
Beta-lactamaseOuter Membrane Vesicles (OMVs)Display of functional enzymesDemonstrated that fully functional enzymes can be secreted and displayed on OMVs. nih.gov
Anti-digoxin antibodyOuter Membrane Vesicles (OMVs)Display of functional antibodiesShowed the flexibility of recombinant protein display on the OMV surface for potential diagnostic or therapeutic applications. nih.gov
Bacillus anthracis protective antigenAttenuated bacterial strainsVaccine developmentThe ClyA fusion protein was exported and showed immunostimulatory activity, indicating proper folding and interaction with the immune system. nih.gov
Programmed cell death protein 1 (PD-1) ectodomainOuter Membrane Vesicles (OMVs)Cancer immunotherapy researchEngineered OMVs bound to PD-1 ligand 1 on tumor cells, facilitating its internalization and demonstrating a functional protein-protein interaction at the cellular level. nih.gov

Future Directions in Cyclolysin Research

Deeper Understanding of Toxin-Host Signal Transduction Interplay

Cyclolysin's primary pathogenic effect stems from its ability to disrupt host cell signaling cascades through the unregulated production of cyclic AMP (cAMP). plos.org Future research will aim to achieve a more profound understanding of the intricate interplay between the toxin and the host's signal transduction machinery. A key aspect of this is the toxin's interaction with calmodulin, a ubiquitous calcium-binding messenger protein. plos.org While it is established that calmodulin binding is essential for the activation of the AC domain, the precise conformational changes that trigger this activation are still being elucidated. plos.org

The downstream consequences of the massive increase in intracellular cAMP levels are also a fertile ground for future investigation. It is known that elevated cAMP disrupts the normal physiological responses of immune cells, but the full spectrum of affected pathways is yet to be mapped. plos.orgmdpi.com For instance, at sub-lytic concentrations, this compound can induce oscillations in intracellular calcium levels, a signaling event linked to the expression of pro-inflammatory cytokines. mdpi.com Furthermore, non-lethal concentrations of the toxin have been shown to cause a prolonged block in the proliferation of immune cells by impairing the progression from the G1/G0 to the S-phase of the cell cycle. nih.gov This cell-cycle arrest is associated with significant changes in regulatory proteins, including a reduction in phosphorylated ERK 1/2 and Cyclin D1, and an increase in phospho-CREB and p27Kip1. nih.gov Future studies will likely delve deeper into these and other signaling pathways to create a comprehensive picture of how this compound manipulates host cell behavior.

High-Resolution Structural Insights into Dynamic Processes

A complete understanding of this compound's function necessitates high-resolution structural information that captures the dynamic conformational changes the toxin undergoes during its interaction with host cells. While static structures provide valuable information, techniques capable of visualizing molecular motion in real-time or capturing transient intermediate states are crucial for the future of this compound research.

Advanced imaging techniques such as cryogenic electron microscopy (cryo-EM) hold immense promise for revealing the structural transitions of this compound as it binds to its receptor, inserts into the membrane, and translocates its AC domain. nih.govresearchgate.net These methods could provide snapshots of the toxin in different functional states, offering unprecedented insights into its mechanism of action. Similarly, high-speed dual-color imaging could be employed to track the movement and interactions of fluorescently tagged this compound molecules in living cells, providing a dynamic view of the infection process at the subcellular level. nih.gov

Furthermore, crosslinking mass spectrometry can be utilized to map the interactions between different domains of this compound and between the toxin and host cell components. This technique can provide distance constraints that are valuable for modeling the three-dimensional architecture of transient protein complexes. By applying these and other cutting-edge structural biology techniques, researchers can aim to create a detailed molecular movie of this compound in action, from initial cell contact to the delivery of its enzymatic domain.

Novel Applications in Biomedical Research and Bioengineering

The unique properties of this compound, particularly its ability to specifically target immune cells and deliver a functional enzymatic domain into their cytosol, make it an attractive platform for biomedical and bioengineering applications. A significant future direction is the development of this compound-based delivery systems for therapeutic agents and vaccines.

Researchers have already demonstrated the potential of a detoxified version of this compound (dCyaA) as a vehicle for antigen delivery. mdpi.com This engineered toxin can carry foreign antigens and deliver them directly to antigen-presenting cells, such as dendritic cells, by targeting the CD11b/CD18 integrin. mdpi.com This approach has been explored for the development of immunotherapies against infectious diseases and cancer. For example, a recombinant dCyaA carrying the Tat antigen from the Human Immunodeficiency Virus (HIV) has been shown to induce specific cellular and humoral immune responses against this key virulence factor. mdpi.com

Future bioengineering efforts may focus on expanding the repertoire of molecules that can be delivered by this compound, including other proteins, peptides, and even small molecule drugs. The development of cyclophosphazenes and polyphosphazenes as versatile scaffolds for drug delivery and tissue engineering could potentially be combined with the targeting capabilities of this compound to create novel therapeutic platforms. nih.gov Furthermore, the pore-forming properties of this compound are being explored in the field of nanopore technology. mdpi.com As our understanding of this compound's structure and function grows, so too will the possibilities for harnessing this bacterial toxin for the benefit of human health.

Investigation of this compound in Other Bordetella Species Pathogenesis (e.g., B. parapertussis)

This compound, or a very closely related adenylate cyclase-hemolysin toxin, is not exclusive to Bordetella pertussis. It is also a key virulence factor in other pathogenic Bordetella species, such as Bordetella parapertussis and Bordetella bronchiseptica. mdpi.comnih.gov B. parapertussis is responsible for a significant minority of whooping cough cases and is less capable of causing severe disease than B. pertussis. nih.gov Future research will likely focus on a more detailed investigation of the role of this compound in the pathogenesis of these related species.

Comparative studies of the structure, function, and regulation of this compound across different Bordetella species can provide valuable insights into host-pathogen adaptation and the evolution of virulence. For instance, while the toxin is highly conserved, subtle differences in its activity or expression levels could contribute to the observed differences in disease severity between B. pertussis and B. parapertussis infections. mdpi.comnih.gov

Moreover, studying the role of this compound in B. bronchiseptica, which has a broader host range and can cause chronic, often asymptomatic infections in animals, can provide a valuable model for understanding the toxin's contribution to both acute disease and long-term colonization. mdpi.comnih.gov Elucidating the specific contribution of this compound to the pathogenesis of these other Bordetella species will not only enhance our fundamental knowledge of these bacteria but may also inform the development of broader-spectrum vaccines and therapeutics against diseases caused by this genus.

Q & A

Q. What established experimental protocols are recommended for detecting cyclolysin activity in bacterial cultures?

this compound activity is typically quantified using hemolysis assays (measuring erythrocyte lysis), SDS-PAGE for molecular weight verification, and ELISA for specificity validation. Key considerations include:

  • Positive controls : Use known this compound-producing strains.
  • Temperature/pH optimization : Activity may vary under different conditions (e.g., pH 7.4 for physiological relevance) .
  • Reproducibility : Triplicate experiments and statistical validation (e.g., ANOVA) to minimize variability .

Table 1 : Comparison of this compound Detection Assays

MethodSensitivityThroughputKey Limitations
Hemolysis AssayModerateLowInterference from other pore-forming toxins
ELISAHighHighRequires specific antibodies
Western BlotHighModerateTime-consuming; semi-quantitative

Q. How is this compound’s role in host-pathogen interaction preliminarily validated?

Use knockout mutants (e.g., CRISPR-Cas9) to compare virulence in wild-type vs. This compound-deficient strains. In vitro models (e.g., epithelial cell lines) assess membrane disruption via lactate dehydrogenase (LDH) release assays. Always include sham-infected controls to isolate this compound-specific effects .

Advanced Research Questions

Q. What computational strategies resolve structural ambiguities in this compound’s pore-formation mechanism?

Molecular dynamics (MD) simulations and cryo-EM are critical for studying conformational changes during membrane insertion. Key steps:

  • Model building : Use AlphaFold-predicted structures as initial templates.
  • Membrane bilayer systems : Simulate this compound in lipid compositions mimicking host membranes (e.g., cholesterol-rich domains).
  • Validation : Cross-reference simulation data with mutagenesis studies (e.g., alanine scanning of hydrophobic residues) .

Q. How can contradictory findings about this compound’s ion selectivity be methodologically addressed?

Contradictions often arise from varying experimental conditions (e.g., lipid composition, ionic strength). A systematic approach includes:

  • Standardized buffers : Use identical pH and ion concentrations across studies.
  • Single-channel electrophysiology : Compare conductance properties in controlled lipid bilayers.
  • Meta-analysis : Pool data from multiple studies to identify consensus patterns .

Q. What frameworks guide hypothesis generation for this compound’s immune evasion mechanisms?

Apply the PICO framework :

  • Population : Macrophages/dendritic cells.
  • Intervention : this compound exposure.
  • Comparison : Cells treated with inactive toxin mutants.
  • Outcome : Cytokine profiling (e.g., IL-1β suppression via ELISA). Ensure hypotheses align with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Best Practices

Q. How should researchers design studies to investigate this compound’s synergism with other virulence factors?

  • Co-culture models : Infect host cells with bacterial strains expressing this compound ± secondary toxins (e.g., phospholipases).
  • Dose-response curves : Quantify synergistic effects using Chou-Talalay combination indices.
  • Ethical approval : Adhere to institutional biosafety protocols for handling recombinant toxins .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent cytotoxicity?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • Outlier detection : Use Grubbs’ test to exclude anomalous data points.
  • Power analysis : Predefine sample sizes to ensure ≥80% statistical power .

Addressing Data Gaps

Q. How can multi-omics integration elucidate this compound’s regulatory networks?

Combine transcriptomics (RNA-seq of infected hosts) and proteomics (LC-MS/MS of bacterial secretomes) to identify co-expressed genes/proteins. Validate using chromatin immunoprecipitation (ChIP-seq) for transcription factor binding sites .

Key Takeaways

  • Basic research focuses on established protocols and foundational mechanisms.
  • Advanced inquiries require interdisciplinary methods (e.g., computational modeling, meta-analysis) to address complexity.
  • Methodological rigor, alignment with frameworks (PICO/FINER), and reproducibility checks are critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.